
N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine is a purine nucleoside analog that has gained significant attention in the biomedical field.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine typically involves the modification of adenosine derivatives. The process often includes the introduction of a benzoyl group at the N6 position, a deoxy group at the 3’ position, and a fluorine atom at the 3’ position. The 5’-O-DMT (dimethoxytrityl) group is used as a protecting group during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, making the compound suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Studied for its role in DNA and RNA synthesis and repair.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and certain types of cancer.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics .
Mechanism of Action
The mechanism of action of N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine involves its role as a purine nucleoside analog. It exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). This compound targets indolent lymphoid malignancies and other cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Used in the synthesis of oligonucleotides and has similar protective groups
N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Another nucleoside analog used in oligonucleotide synthesis.
N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine 3’-CE phosphoramidite: Contains a fluorine atom at the 2’ position and is used for similar applications.
Uniqueness
N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine is unique due to its specific modifications, including the fluorine atom at the 3’ position and the benzoyl group at the N6 position. These modifications enhance its stability and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C38H34FN5O6 |
|---|---|
Molecular Weight |
675.7 g/mol |
IUPAC Name |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-31(39)33(45)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31+,33?,37-/m1/s1 |
InChI Key |
TVVPSEDSHAQKKZ-WQBSMFKGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




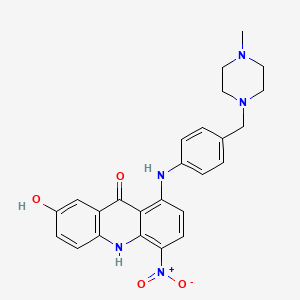

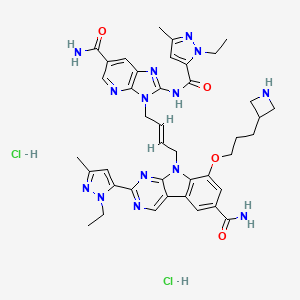
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)

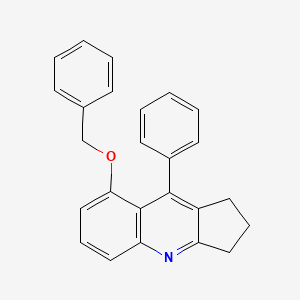

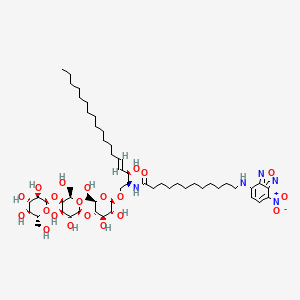

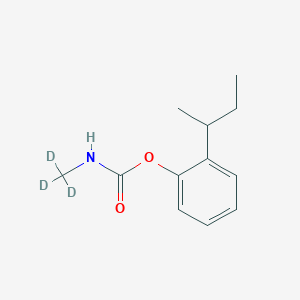
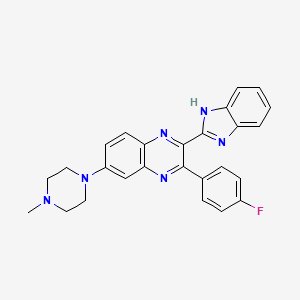
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
